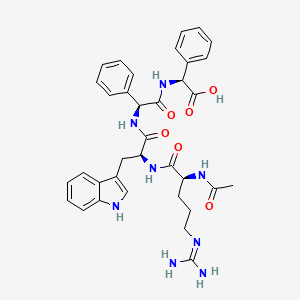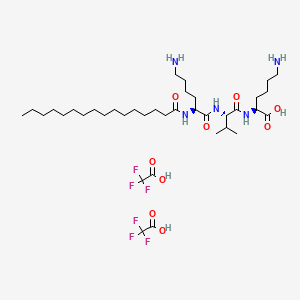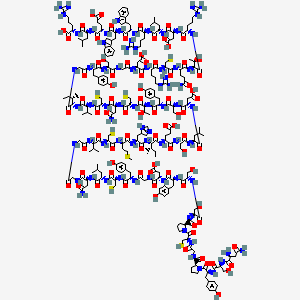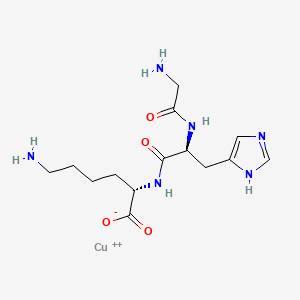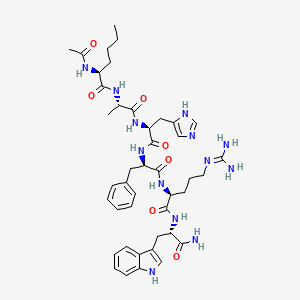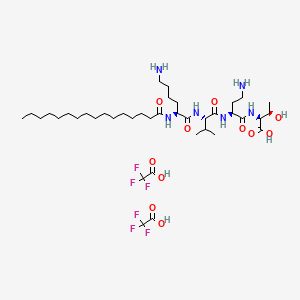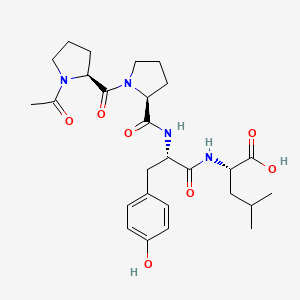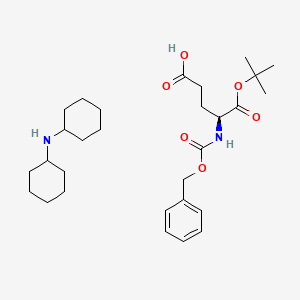
Z-Glu-otbu dcha
説明
Z-Glu-otbu dcha, also known as N-alpha-Carbobenzoxy-L-glutamic acid gamma-t-butyl ester dicyclohexylammonium salt, is a peptide derivative . It has the molecular formula C29H46N2O6 and a molecular weight of 518.7 g/mol .
Synthesis Analysis
This compound can be synthesized using various methods . One such method involves the use of dmap and N-(3-dimethylaminopropyl)-N-ethylcarbodiimide in dichloromethane at 0 degrees Celsius .Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group, a tert-butyl group, and a dicyclohexylammonium group . The exact mass and monoisotopic mass of the compound are 518.33558719 g/mol .Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It has a molecular weight of 518.7 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 7, and a rotatable bond count of 12 . The topological polar surface area of the compound is 114 Ų .科学的研究の応用
Proteasome Inhibitor Research : Studies involving proteasome inhibitors, which include compounds with structural similarities to "Z-Glu-otbu dcha," reveal applications in neurological research, particularly relating to Parkinson's disease. For instance, Kordower et al. (2006) explored the use of proteasome inhibitors in creating a model of Parkinson's disease in rats and monkeys, although they reported failures in replicating Parkinson's disease symptoms using these compounds (Kordower et al., 2006).
Synthesis and Kinetics of Fluorogenic Substrates : Research by Wodtke et al. (2020) focused on the solution-phase synthesis of the fluorogenic substrate Z-Glu(HMC)-Gly-OH, which began from Z-Glu-OH. This work has implications for the synthesis of similar compounds and their use in enzyme characterization and inhibitor studies (Wodtke et al., 2020).
Investigation of Neurotoxicity : Another study by Landau et al. (2007) examined the neurotoxic effects of ethanol as a vehicle for proteasome inhibitors like (Z‐lle‐Glu(OtBu)‐Ala‐Leu‐al), suggesting the importance of considering the effects of solvents and vehicles in pharmacological research (Landau et al., 2007).
Peptide Library Screening : Davies et al. (1998) conducted a study on a library of tripeptides, finding selectivity for Glu(OtBu) at the amino terminus in a subset of peptides. This research highlights the relevance of specific chemical groups in peptide interactions and receptor binding, which can be informative for similar compounds (Davies et al., 1998).
Solid-Phase Synthesis of Peptides : Niu et al. (1981) developed a method for the solid-phase synthesis of larger peptides, using dipeptide derivatives such as Leu-Glu(OCH2Ph®)·OtBu. Their work provides insights into the methodologies that might be applicable for synthesizing or manipulating compounds like "this compound" (Niu et al., 1981).
Glutamic Acid Sensors : Xia et al. (2020) developed a lanthanide metal-organic framework for detecting glutamic acid, an important neurotransmitter. Given the relevance of glutamate in many biological processes, compounds structurally related to "this compound" could potentially be involved in similar sensor technologies (Xia et al., 2020).
Safety and Hazards
Safety measures for handling Z-Glu-otbu dcha include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of accidental ingestion or contact, immediate medical attention is required .
作用機序
The pharmacokinetics of a peptide derivative like “Z-Glu-otbu dcha” would depend on many factors, including its size, charge, hydrophobicity, and the presence of specific transporters in the body .
The result of its action, again, would depend on the specific biological targets it interacts with.
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the stability, efficacy, and action of the compound .
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(4S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQMGEMMYVJQOK-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B612786.png)
![[Asp371]-Tyrosinase (369-377), human](/img/structure/B612788.png)
